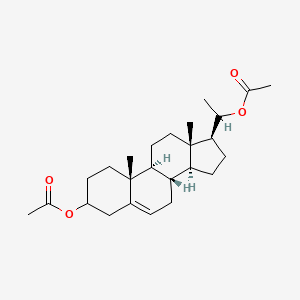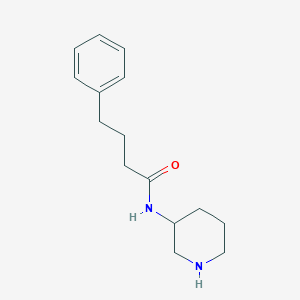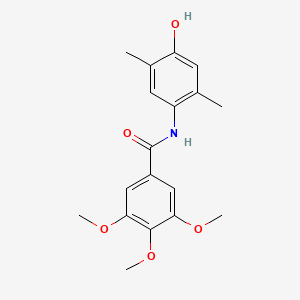
Pregn-5-ene-3,20-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregn-5-ene-3,20-diyl diacetate is a steroidal compound with the molecular formula C25H38O4. It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant molecules. This compound is characterized by the presence of two acetate groups attached to the 3 and 20 positions of the pregnane skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-5-ene-3,20-diyl diacetate typically involves the acetylation of pregn-5-ene-3,20-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acetate groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk acetylation: Using large quantities of acetic anhydride and a suitable catalyst.
Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pregn-5-ene-3,20-diyl diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed to yield pregn-5-ene-3,20-diol.
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pregnane skeleton to a single bond.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Pregn-5-ene-3,20-diol
Oxidation: Pregn-5-ene-3,20-dione
Reduction: Pregnane derivatives
Wissenschaftliche Forschungsanwendungen
Pregn-5-ene-3,20-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and cosmetics.
Wirkmechanismus
The mechanism of action of Pregn-5-ene-3,20-diyl diacetate involves its interaction with steroid receptors and enzymes. It can act as a substrate for enzymes like 3β-hydroxy Δ5-steroid dehydrogenase and 20α-hydroxy steroid dehydrogenase, leading to the formation of active steroid hormones. These hormones then bind to specific receptors, modulating gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pregn-5-ene-3,20-diol
- Pregn-5-ene-3,20-dione
- Pregnane-3,20-diol
Uniqueness
Pregn-5-ene-3,20-diyl diacetate is unique due to its dual acetate groups, which influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and can affect its pharmacokinetics and pharmacodynamics.
Eigenschaften
Molekularformel |
C25H38O4 |
|---|---|
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
[(8S,9S,10R,13S,14S,17S)-17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H38O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h6,15,19-23H,7-14H2,1-5H3/t15?,19?,20-,21+,22-,23-,24-,25+/m0/s1 |
InChI-Schlüssel |
KNPATZSHRPGJID-YVOVTCCYSA-N |
Isomerische SMILES |
CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12119210.png)
![2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119212.png)




![6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide](/img/structure/B12119246.png)

![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12119256.png)


![6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12119271.png)
